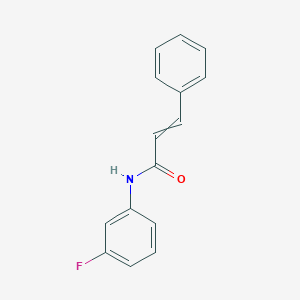

N-(3-fluorophenyl)-3-phenylacrylamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C15H12FNO |

|---|---|

Molecular Weight |

241.26 g/mol |

IUPAC Name |

N-(3-fluorophenyl)-3-phenylprop-2-enamide |

InChI |

InChI=1S/C15H12FNO/c16-13-7-4-8-14(11-13)17-15(18)10-9-12-5-2-1-3-6-12/h1-11H,(H,17,18) |

InChI Key |

SQJXVMSLVGLGQR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C=CC(=O)NC2=CC(=CC=C2)F |

Origin of Product |

United States |

Synthetic Methodologies for N 3 Fluorophenyl 3 Phenylacrylamide and Analogues

Established Synthetic Pathways to N-Arylacrylamides

The formation of the N-arylacrylamide scaffold is central to synthesizing the target compound. Chemists have developed several reliable pathways, including direct amide bond formation, condensation reactions that build the α,β-unsaturated system, and streamlined one-pot tandem procedures.

Amide Bond Formation Approaches

A primary strategy for synthesizing N-arylacrylamides is the direct coupling of a carboxylic acid (like cinnamic acid) with an amine (like 3-fluoroaniline). This transformation is typically facilitated by coupling reagents that activate the carboxylic acid, enabling nucleophilic attack by the amine.

Among the various reagents, uronium-based compounds such as O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (B81430) (TBTU) are highly effective. These reagents react with the carboxylic acid to form a more reactive intermediate. The reaction is conducted in the presence of a non-nucleophilic base, commonly N,N-diisopropylethylamine (DIPEA), which neutralizes the acid formed during the reaction. This method is widely used in peptide synthesis and is applicable to the formation of various amides. The TBTU/DIPEA combination is known for its efficiency and for minimizing side reactions like racemization when chiral centers are present.

Table 1: Key Reagents in Amide Bond Formation

| Reagent Name | Abbreviation | Role |

|---|---|---|

| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate | TBTU | Coupling Reagent |

| N,N-Diisopropylethylamine | DIPEA | Non-nucleophilic Base |

| Cinnamic acid | - | Carboxylic Acid Precursor |

Condensation Reactions

Condensation reactions provide an alternative route where the carbon-carbon double bond and the amide functionality are constructed in a concerted or sequential manner. The Doebner–Knoevenagel condensation is a notable example used for the selective synthesis of acrylamides. cetjournal.it This reaction occurs under mild, ambient temperature conditions and demonstrates high tolerance for a wide array of functional groups. cetjournal.itnih.gov

A key advantage of the Doebner-Knoevenagel approach is its high stereoselectivity, affording the E-isomer (trans) with high preference (E/Z selectivity ≥95:5). nih.gov The reaction typically involves an aldehyde, an amine, and a malonic acid half-ester or similar active methylene (B1212753) compound, proceeding through an organocatalytic mechanism. cetjournal.itnih.gov This method avoids the use of heavy metal catalysts and multi-step processes that can introduce impurities. nih.gov

Table 2: Features of Doebner-Knoevenagel Condensation for Acrylamide (B121943) Synthesis

| Feature | Description | Reference |

|---|---|---|

| Conditions | Mild, ambient temperature | cetjournal.it |

| Selectivity | High E-isomer selectivity (≥95:5) | nih.gov |

| Substrate Scope | Tolerates a wide range of functional groups | cetjournal.itnih.gov |

| Mechanism | Organocatalytic | cetjournal.it |

One-Pot Tandem Reactions

One-pot tandem reactions aim to increase synthetic efficiency by combining multiple reaction steps into a single procedure without isolating intermediates. While a direct one-pot synthesis of N-arylacrylamides from diarylpropynes is not a commonly cited pathway, related tandem strategies are used to construct key precursors like unsymmetrical diarylalkynes. These precursors are structurally related to the 3-phenylacrylamide backbone.

A prominent example is the one-pot synthesis of diarylalkynes using a palladium-catalyzed Sonogashira coupling followed by a decarboxylative coupling. organic-chemistry.org Another variation involves a sequence of two different Sonogashira couplings in a single pot. nih.gov This process starts with the coupling of an aryl halide and a protected acetylene, such as (trimethylsilyl)acetylene. Following this, an in-situ deprotection step removes the silyl (B83357) group, and a second aryl halide is added to couple with the newly formed terminal alkyne, yielding the diarylalkyne. nih.gov Such multi-step, single-pot reactions are valuable for creating complex molecular backbones efficiently. organic-chemistry.orgnih.gov

Strategies for Fluorine Introduction in Acrylamide Synthesis

The introduction of fluorine into a molecule like N-(3-fluorophenyl)-3-phenylacrylamide can significantly alter its properties. The most direct strategy is to use a fluorinated starting material. For the target compound, this would involve using 3-fluoroaniline (B1664137) as the amine component in an amide coupling reaction with cinnamic acid or its derivatives.

Alternatively, fluorine can be introduced into the acrylamide structure through more complex synthetic routes. One approach involves the synthesis of novel fluorinated monomers that are later polymerized or modified. nih.gov For instance, N-fluoroalkylacrylamides can be prepared by reacting fluorine-containing alkylamines with acrylic acid anhydrides or acid chlorides. nih.gov More advanced methods report one-pot approaches to create fluorinated amides through radical N-perfluoroalkylation of nitrosoarenes, which generates versatile N-perfluoroalkylated amine intermediates that can be converted into the final amide products. researchgate.net The development of methods for the asymmetric construction of fluorine-containing stereocenters is also an active area of research, driven by the prevalence of fluorinated pharmaceuticals.

Stereochemical Control in Acrylamide Synthesis

Controlling the stereochemistry of the carbon-carbon double bond in the acrylamide backbone is a crucial aspect of synthesis, as the E and Z isomers can have different properties. Many standard synthetic methods, such as the Doebner-Knoevenagel condensation, strongly favor the thermodynamically more stable E-isomer. cetjournal.itnih.gov

However, achieving the less stable Z-isomer requires specialized strategies. The synthesis of Z-acrylamides is considered a significant challenge due to the thermodynamic preference for the E form. Some methods that can produce Z-isomers include variations of the Wittig reaction or photoisomerization, though these can suffer from poor selectivity and limited substrate scope. Recently, copper-catalyzed reactions involving alkylidene ketenimines have been developed to afford Z-acrylamides with high stereospecificity (Z:E >19:1) under mild conditions. Another approach to achieving stereoselectivity involves Knoevenagel condensation with specific substrates, such as p-nitrophenylacetonitrile and aromatic aldehydes, which has been shown to selectively produce Z-acrylonitrile derivatives. Such methods provide essential tools for accessing specific stereoisomers that may not be available through more conventional synthetic routes.

Structure Activity Relationship Sar Studies of N 3 Fluorophenyl 3 Phenylacrylamide Derivatives

Influence of Structural Modifications on Biological Activity

The biological activity of N-(3-fluorophenyl)-3-phenylacrylamide derivatives is highly sensitive to structural alterations in various parts of the molecule. Key areas of modification that have been explored include the N-phenyl ring, the acrylamide (B121943) core, and the stereochemistry of chiral centers.

N-Phenyl Ring Substitutions (e.g., fluoro, methoxy (B1213986), heteroaryl groups)

Substitutions on the N-phenyl ring of N-phenylacrylamide derivatives have been shown to significantly impact their biological activity. The nature, position, and electronic properties of these substituents can modulate the compound's affinity for its biological target.

For instance, in a series of N-phenylacrylamide derivatives evaluated for their cytotoxic activity against the HCT-116 colon cancer cell line, the presence and position of substituents on the N-phenyl ring were found to be critical. While specific data on this compound is part of a broader understanding, related studies on similar scaffolds provide valuable insights. For example, the introduction of electron-withdrawing groups, such as a nitro group, on the phenylacetamide ring of related compounds demonstrated a higher cytotoxic effect compared to electron-donating methoxy groups.

The following table summarizes the influence of N-phenyl ring substitutions on the activity of various N-phenylacrylamide and related scaffolds, drawing parallels to the potential effects on this compound.

Table 1: Influence of N-Phenyl Ring Substitutions on Biological Activity of N-Phenylacrylamide Analogs

| Scaffold | Substitution on N-Phenyl Ring | Observed Biological Activity | Reference Compound |

|---|---|---|---|

| Phenylacetamide | Nitro group | Higher cytotoxic effect | Imatinib |

| Phenylacetamide | Methoxy group | Lower cytotoxic effect | Imatinib |

Acrylamide Moiety Configurations (e.g., α,β-unsaturated functionality, free NH)

The acrylamide moiety is a cornerstone of the biological activity of these compounds, primarily due to its α,β-unsaturated carbonyl system. This functionality acts as a Michael acceptor, enabling the formation of covalent bonds with nucleophilic residues, such as cysteine, in the active sites of target proteins. nih.govacs.org This covalent interaction can lead to irreversible inhibition and prolonged pharmacological effects. The reactivity of the acrylamide warhead can be tuned by substitutions at the α- and β-positions. nih.gov

Stereochemical Requirements for Target Interaction (e.g., (S) absolute configuration)

For derivatives of this compound that contain a chiral center, the absolute configuration can be a critical determinant of biological activity. The three-dimensional arrangement of substituents dictates the precise fit of the molecule into the binding site of its biological target.

A prominent example is seen in a closely related series of KCNQ2 potassium channel openers. SAR studies highlighted that the (S)-configuration of the (1-phenylethyl) moiety was essential for their biological activity. researchgate.net This stereospecificity suggests that the target protein has a well-defined binding pocket that preferentially accommodates one enantiomer over the other. The (S)-enantiomer likely orients the key interacting groups in a manner that maximizes favorable interactions, such as hydrogen bonds and hydrophobic contacts, leading to a more stable and effective binding event. The corresponding (R)-enantiomer, in contrast, would likely experience steric clashes or be unable to achieve the optimal binding conformation, resulting in significantly reduced or no activity.

Structural Determinants of Biological Target Selectivity

The ability of a drug candidate to selectively interact with its intended biological target over other related proteins is a critical factor in minimizing off-target effects and improving its safety profile. For this compound derivatives, structural features play a pivotal role in determining their target selectivity.

The specific substitution pattern on the aromatic rings can also fine-tune selectivity. By introducing substituents that create favorable interactions with unique residues in the target's binding site or steric hindrance in the binding sites of off-targets, selectivity can be enhanced. For example, the strategic placement of a fluorine atom can lead to specific halogen bonding interactions that contribute to selective binding.

Modulation of Enzyme Metabolism-Dependent Inhibition via SAR (e.g., CYP3A4)

A significant challenge in drug development is the potential for compounds to cause metabolism-dependent inhibition (MDI) of cytochrome P450 (CYP) enzymes, particularly CYP3A4, which is responsible for the metabolism of a large proportion of clinically used drugs. MDI can lead to drug-drug interactions and toxicity. SAR studies have been instrumental in identifying and mitigating this risk for N-phenylacrylamide derivatives.

It was discovered that (S)-N-[1-(3-morpholin-4-ylphenyl)ethyl]-3-phenyl-acrylamide caused CYP3A4 MDI due to the formation of a reactive intermediate. researchgate.netnih.gov The proposed mechanism involves the metabolic oxidation of the morpholine-substituted phenyl ring to a reactive quinone imine intermediate. researchgate.net This reactive species can then covalently bind to and inactivate the CYP3A4 enzyme.

Through systematic SAR studies, it was found that the introduction of fluorine atoms at specific positions on the aromatic rings could effectively block this metabolic activation pathway. Specifically, the di-fluoro analogue, (S)-N-[1-(4-fluoro-3-morpholin-4-ylphenyl)ethyl]-3-(4-fluorophenyl)acrylamide, was developed and found to be devoid of CYP3A4 MDI. nih.gov The fluorine atom positioned ortho to the morpholine (B109124) substituent is thought to prevent the formation of the quinone imine intermediate, thereby eliminating the time-dependent inhibition of CYP3A4. researchgate.net

This successful application of SAR demonstrates how a deep understanding of metabolic pathways and the strategic modification of a molecule's structure can lead to the development of drug candidates with improved safety profiles.

Table 2: Modulation of CYP3A4 Metabolism-Dependent Inhibition by Fluorine Substitution

| Compound | Structure | CYP3A4 MDI |

|---|---|---|

| (S)-N-[1-(3-morpholin-4-ylphenyl)ethyl]-3-phenyl-acrylamide | Non-fluorinated analog | Yes |

Mechanistic Investigations and Molecular Interactions of N 3 Fluorophenyl 3 Phenylacrylamide and Analogues

Elucidation of Biological Mechanisms of Action

The biological effects of N-(3-fluorophenyl)-3-phenylacrylamide and its analogues stem from their ability to engage with multiple cellular components. Research has identified several distinct mechanisms, including the modulation of ion channel activity, inhibition of enzyme pathways, alterations in redox balance, and interference with intracellular signaling.

A prominent mechanism of action for phenylacrylamide analogues is the modulation of voltage-gated potassium channels, specifically as openers of KCNQ2 (Kv7.2) channels. nih.govnih.govresearchgate.net KCNQ2 channels are crucial for regulating neuronal excitability, and their activation leads to a hyperpolarizing shift in the cell membrane potential, which can suppress neuronal firing. mdpi.comresearchgate.net

Studies on a range of acrylamide (B121943) derivatives have demonstrated that their activity as KCNQ2 openers generates a significant hyperpolarizing shift in the voltage-dependence of channel activation. researchgate.netnih.gov This modulation is concentration-dependent and is a key aspect of their mechanism. researchgate.net The activity of these compounds is highly dependent on specific structural features. Structure-activity relationship (SAR) studies have identified a core pharmacophore essential for KCNQ2 opening activity, which includes:

The (S) absolute configuration at the (1-phenyl)ethyl moiety. nih.govmdpi.comresearchgate.net

An α,β-unsaturated acrylamide functional group. mdpi.com

A free N-H group on the amide, as methylation of this nitrogen can shift the activity from channel opening to partial inhibition. mdpi.com

Analogues such as (S)-N-[1-(3-morpholin-4-yl-phenyl)-ethyl]-3-phenyl-acrylamide and (S,E)-N-1-[3-(6-fluoropyridin-3-yl)phenyl]ethyl-3-(2-fluorophenyl)acrylamide have been identified as potent KCNQ2 openers. nih.govresearchgate.net Another potent analogue, (S,E)-3-(2-fluorophenyl)-N-(1-(3-(pyridin-3-yloxy)phenyl)ethyl)-acrylamide, has also been noted for its efficacy. dtic.mil The potency of these compounds can be quantified by their half-maximal effective concentration (EC50) values in assays monitoring ion flux through the channel. researchgate.net

Table 1: KCNQ2 Channel Opening Activity of Acrylamide Analogues

| Compound Name | EC50 (µM) | Maximal % Control | Reference |

|---|---|---|---|

| (S)-N-[1-(3-morpholin-4-yl-phenyl)-ethyl]-3-phenyl-acrylamide | 3.2 | 163% | researchgate.net |

| ML213 | 0.23 | Not Specified | researchgate.net |

The acrylamide moiety is a Michael acceptor, making it a reactive electrophile capable of forming covalent bonds with nucleophilic residues in proteins. This reactivity is the basis for the enzyme-inhibiting properties of many this compound analogues, particularly against certain protein kinases.

Epidermal Growth Factor Receptor (EGFR) Inhibition: A significant body of research has focused on phenylacrylamide-containing compounds as irreversible inhibitors of EGFR, a key target in oncology. These inhibitors function by forming a covalent bond with a specific cysteine residue (Cys797) located in the ATP-binding site of the EGFR kinase domain. This irreversible binding permanently inactivates the enzyme.

Reversible Binding: The initial, non-covalent association of the inhibitor with the EGFR active site. The strength of this interaction is measured by the inhibition constant (Ki). High binding affinity (low Ki) is crucial for cellular potency.

Covalent Reaction: The subsequent chemical reaction where the acrylamide "warhead" forms a bond with the Cys797 nucleophile. The speed of this step is defined by the rate of inactivation (k_inact).

The combination of high initial binding affinity and an efficient covalent reaction leads to highly effective EGFR inhibition, with some analogues showing potency in the nanomolar range. For instance, the N-(3-(3-phenylureido)quinoxalin-6-yl) acrylamide derivative, compound 7h , was identified as a potent inhibitor of both wild-type EGFR (IC50 = 25 nM) and the L858R mutant (IC50 = 18 nM).

Table 2: Inhibitory Activity of Acrylamide Analogues against EGFR

| Compound | Target EGFR Form | IC50 (nM) | Ki (nM) | k_inact/Ki (M⁻¹s⁻¹) | Reference |

|---|---|---|---|---|---|

| 7h | EGFRwt | 25 | Not Specified | Not Specified | |

| 7h | EGFRL858R | 18 | Not Specified | Not Specified | |

| 7l | EGFRwt | 101 | Not Specified | Not Specified | |

| 7l | EGFRL858R | 32 | Not Specified | Not Specified | |

| 7l | EGFRL858R/T790M | 132 | Not Specified | Not Specified | |

| Quinazoline-based covalent drugs | EGFR-L858R | Not Specified | 0.4–0.7 | 10⁵–10⁷ |

Axl Kinase and IDO1 Inhibition: The AXL receptor tyrosine kinase is another important target in cancer therapy due to its role in tumor growth, metastasis, and therapeutic resistance. While numerous AXL inhibitors have been developed, specific studies detailing the activity of this compound or its direct analogues against AXL kinase were not prominent in the reviewed literature.

Indoleamine 2,3-dioxygenase 1 (IDO1) is an enzyme that plays a critical role in tumor immune escape by catabolizing the amino acid tryptophan. Inhibition of IDO1 is a promising strategy in cancer immunotherapy. Research has led to the identification of N-phenylacrylamide derivatives that act as IDO1 inhibitors, demonstrating that this chemical scaffold can be effectively utilized to target the enzyme. These compounds were shown to inhibit IDO1 activity in cell-based assays and restore T cell proliferation, indicating their potential to reverse tumor-mediated immune suppression.

Transforming growth factor-β (TGF-β) signaling is critical in regulating numerous cellular processes. researchgate.net While it classically signals through the Smad pathway, TGF-β can also activate non-Smad pathways, including the Erk MAP kinase cascade. mdpi.com This activation can proceed through the recruitment of adaptor proteins like Shc, leading to the activation of the Ras/Raf/MEK/Erk pathway and subsequent phosphorylation of Erk. mdpi.comresearchgate.net This pathway is implicated in processes such as the epithelial-to-mesenchymal transition (EMT). nih.gov

However, the current body of research does not provide a direct link between this compound or its analogues and the modulation of ERK phosphorylation specifically within the TGF-β signaling pathway.

The α,β-unsaturated carbonyl group in the acrylamide structure is an electrophilic Michael acceptor. This chemical feature allows it to react with cellular nucleophiles, most notably the thiol group of glutathione (B108866) (GSH), which is the most abundant low-molecular-weight thiol in cells and a critical component of cellular redox homeostasis.

The reaction of acrylamides with GSH leads to the formation of GSH conjugates, resulting in the depletion of the cellular GSH pool. This depletion has significant consequences:

It disrupts the cellular redox balance, making cells more vulnerable to damage from reactive oxygen species (ROS).

It can trigger an oxidative stress response.

It compromises a primary detoxification pathway, as GSH is essential for neutralizing electrophiles and ROS.

This mechanism of GSH depletion is directly linked to the cytotoxicity observed with some acrylamide compounds. The reactivity, and thus the potential to alter redox homeostasis, is a fundamental chemical property of the phenylacrylamide scaffold.

Molecular Interactions with Specific Biological Targets

The biological activity of this compound and its analogues is dictated by their specific molecular interactions with target proteins. The characterization of these interactions, including binding site identification and ligand affinity, is essential for understanding their mechanism of action.

KCNQ2 Potassium Channel: The interaction of phenylacrylamide openers with the KCNQ2 channel is non-covalent and highly structure-dependent. While the precise binding site has not been fully elucidated in the provided literature, SAR studies have defined a clear pharmacophore. The requirements for an (S)-stereocenter, an unsaturated amide, and a free N-H proton suggest that the compound fits into a well-defined pocket where specific hydrogen bonds and hydrophobic interactions stabilize its binding and induce the conformational change required for channel opening. mdpi.comresearchgate.net The ligand affinity is reflected in the EC50 values, with potent analogues showing activity in the sub-micromolar range. researchgate.net

Pharmacophore Model Development

The development of a pharmacophore model for this compound and its analogues is a critical step in understanding the key molecular features required for their biological activity. This computational approach identifies the spatial arrangement of essential chemical features that a molecule must possess to interact with a specific biological target. These models are instrumental in virtual screening for new, potent compounds and in guiding the rational design of analogues with improved activity.

Pharmacophore models can be generated through two primary approaches: ligand-based and structure-based methods. Ligand-based methods derive a common pharmacophore from a set of known active molecules, assuming they bind to the same target in a similar manner. In contrast, structure-based methods utilize the three-dimensional structure of the biological target, typically a protein, to define the essential interaction points within the binding site.

In the context of acrylamide derivatives, which are often investigated as inhibitors of various enzymes like kinases, pharmacophore models typically consist of a specific arrangement of features such as hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings.

A notable study on acrylamide derivatives structurally related to this compound, specifically N-(3-amino-4-methoxyphenyl) acrylamide derivatives, led to the development of a five-point pharmacophore model. ymerdigital.com This model, designated HHRRR_1, was generated to understand the structural requirements for the inhibition of the Epidermal Growth Factor Receptor (EGFR). ymerdigital.com The pharmacophoric features of this model provide valuable insights into the likely key interaction points for this compound.

The HHRRR_1 model consists of two hydrophobic groups (H) and three aromatic ring (R) features. ymerdigital.com The development of this model was based on a set of 29 compounds with varying inhibitory activities (pIC50 values ranging from 4.556 to 7.284). ymerdigital.com The successful generation and validation of this model underscore the importance of these features for the activity of this class of compounds.

The table below outlines the key features of the HHRRR_1 pharmacophore model, which serves as a representative model for understanding the molecular interactions of N-phenylacrylamide analogues.

| Pharmacophore Feature | Description | Potential Role in Binding |

|---|---|---|

| Hydrophobic Group (H) | Represents non-polar regions of the molecule. | Engages in van der Waals interactions with hydrophobic pockets of the target protein. |

| Aromatic Ring (R) | Represents a planar, cyclic, conjugated system. | Participates in π-π stacking or hydrophobic interactions with aromatic residues in the binding site. |

Further computational analysis, such as three-dimensional quantitative structure-activity relationship (3D-QSAR) studies, often accompanies pharmacophore model development to provide a more detailed understanding of the structure-activity relationships. For the N-(3-amino-4-methoxyphenyl) acrylamide derivatives, the 3D-QSAR model yielded robust statistical parameters, with a high R² value of 0.9039 and a Q² value of 0.9001, indicating a strong correlation between the structural features and the observed biological activity. ymerdigital.com

Molecular docking studies are also frequently employed to validate the pharmacophore model and to visualize the binding mode of the compounds within the active site of the target. In the case of the related acrylamide derivatives, docking studies with EGFR revealed that the identified hit compounds exhibited binding interactions with key amino acid residues similar to those of the known inhibitor, Osimertinib. ymerdigital.com

These mechanistic investigations and molecular modeling approaches provide a comprehensive framework for the rational design and optimization of novel this compound analogues as potential therapeutic agents.

Computational Chemistry and Drug Design Applications for N 3 Fluorophenyl 3 Phenylacrylamide

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. researchgate.netjppres.com This method is instrumental in elucidating the binding mode of N-(3-fluorophenyl)-3-phenylacrylamide to its potential biological targets. By simulating the interaction between the ligand and the active site of a protein, researchers can gain insights into the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that contribute to binding affinity. nih.gov

While specific docking studies on this compound are not extensively documented in publicly available literature, studies on structurally related N-phenylacrylamide and N-arylacrylamide derivatives provide valuable insights. For instance, docking simulations of 3-(1,3-diphenyl-1H-pyrazol-4-yl)-N-phenylacrylamide derivatives as histone deacetylase (HDAC) inhibitors have revealed the probable binding models within the HDAC active site. nih.gov These studies often highlight the importance of the acrylamide (B121943) core in forming crucial hydrogen bonds with amino acid residues, while the phenyl rings engage in hydrophobic interactions within the binding pocket.

Table 1: Potential Ligand-Protein Interactions for N-arylacrylamides from Molecular Docking Studies

| Interaction Type | Functional Group on Ligand | Interacting Protein Residue (Example) |

| Hydrogen Bonding | Acrylamide N-H | Aspartic Acid, Serine |

| Hydrogen Bonding | Acrylamide C=O | Arginine, Lysine |

| Hydrophobic Interactions | Phenyl rings | Leucine, Valine, Phenylalanine |

| Pi-Pi Stacking | Phenyl rings | Tyrosine, Tryptophan, Phenylalanine |

| Halogen Bonding | Fluorine | Electron-rich atoms (e.g., Oxygen in backbone) |

Virtual Screening for Target Identification and Lead Optimization

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein receptor or enzyme. nih.govfrontiersin.orgbiorxiv.org This method can be broadly categorized into structure-based virtual screening (SBVS), which relies on the 3D structure of the target, and ligand-based virtual screening (LBVS), which uses the structure of known active compounds.

In the context of this compound, virtual screening can be employed for two primary purposes:

Target Identification: If the biological target of this compound is unknown, reverse docking or other target fishing methods can be utilized. This involves docking the compound against a panel of known protein structures to predict potential binding partners.

Lead Optimization: Once a target is identified, virtual screening of large compound databases can be performed to find analogs of this compound with improved potency, selectivity, or pharmacokinetic properties. patsnap.comescholarship.org For example, libraries of commercially available or synthetically feasible N-arylacrylamides can be screened against the target's binding site to identify promising new lead compounds. danaher.com

The process of virtual screening typically involves a hierarchical filtering approach. Initially, a large number of compounds are rapidly screened using simple scoring functions. The top-ranked compounds are then subjected to more rigorous and computationally expensive methods, such as more accurate docking algorithms and binding free energy calculations, to refine the list of potential hits. biorxiv.org

Quantum Mechanical (QM) and Molecular Dynamics (MD) Simulations

Metabolism Mechanism Prediction (e.g., CYP3A4 oxidation)

Understanding the metabolic fate of a drug candidate is crucial for its development. Cytochrome P450 (CYP) enzymes, particularly CYP3A4, are responsible for the metabolism of a vast number of drugs. unicamp.brresearchgate.net Computational methods, especially quantum mechanical (QM) calculations, can predict the likely sites of metabolism on a molecule.

The mechanism of CYP3A4-mediated metabolism often involves the abstraction of a hydrogen atom by an activated oxygen species in the enzyme's active site, followed by hydroxylation. unicamp.br QM methods can be used to calculate the activation energies for hydrogen abstraction from different positions on this compound. The site with the lowest activation energy is often the most susceptible to metabolism. researchgate.netnih.gov

For N-arylacrylamides, potential sites of metabolism include the aromatic rings and the aliphatic portions of the molecule. The presence of the fluorine atom on the phenyl ring can influence the electronic properties and, consequently, the reactivity of different C-H bonds. Models that combine the calculated energy for hydrogen radical formation with the solvent-accessible surface area of the hydrogen atom have been shown to successfully predict sites of CYP3A4-mediated metabolism. unicamp.brnih.gov

Conformational Analysis and Energetics

The biological activity of a molecule is intimately linked to its three-dimensional conformation. Molecular dynamics (MD) simulations provide a powerful tool to explore the conformational landscape of this compound in different environments, such as in solution or when bound to a protein. mdpi.comresearchgate.netnih.gov

MD simulations track the movements of atoms over time, governed by a force field that describes the potential energy of the system. mdpi.com By analyzing the trajectories from these simulations, researchers can identify the most stable conformations, the flexibility of different parts of the molecule, and the energetic barriers between different conformational states. The Automated Topology Builder (ATB) and Repository provides pre-calculated molecular topologies for molecules like N-(3-fluorophenyl)acrylamide, which can be used as a starting point for such simulations. uq.edu.au

The conformational flexibility of the acrylamide linker and the rotational freedom of the phenyl rings are critical determinants of how this compound fits into a binding pocket. MD simulations can reveal how interactions with a protein receptor might stabilize a particular conformation, providing insights into the induced-fit binding mechanism.

Quantitative Structure-Activity Relationship (QSAR) and Predictive Modeling for N-Arylacrylamides

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. ijnrd.orgresearchgate.net For a class of compounds like N-arylacrylamides, QSAR models can be developed to predict the activity of new, unsynthesized analogs.

To build a QSAR model, a dataset of N-arylacrylamide derivatives with their experimentally measured biological activities is required. Various molecular descriptors, which are numerical representations of the chemical structure, are then calculated for each compound. These descriptors can encode information about the physicochemical properties (e.g., lipophilicity, electronic properties) and topological features of the molecules. nih.govmdpi.com

Statistical methods, such as multiple linear regression, partial least squares, or machine learning algorithms, are then used to build a model that correlates the descriptors with the biological activity. nih.govnih.govnih.gov For example, a 3D-QSAR study on N-4-arylacryloylpiperazin-1-yl-phenyl-oxazolidinones as antibacterial agents demonstrated a strong correlation between the in vitro activities and the predictions from the developed model. nih.gov

Once a statistically robust QSAR model is developed and validated, it can be used to:

Predict the activity of novel N-arylacrylamide derivatives.

Identify the key structural features that are important for activity.

Guide the design of new compounds with enhanced potency.

Table 2: Common Descriptors Used in QSAR Studies of N-Arylacrylamides

| Descriptor Type | Example Descriptor | Property Encoded |

| Electronic | Dipole Moment, Partial Charges | Distribution of electrons in the molecule |

| Steric | Molar Refractivity, Molecular Volume | Size and shape of the molecule |

| Hydrophobic | LogP | Lipophilicity of the molecule |

| Topological | Wiener Index, Connectivity Indices | Atomic connectivity and branching |

| Quantum Chemical | HOMO/LUMO energies | Electron-donating/accepting ability |

Future Directions and Research Opportunities

Development of Novel N-Arylacrylamide Analogues with Enhanced Specificity

A primary avenue for future research lies in the design and synthesis of novel analogues of N-(3-fluorophenyl)-3-phenylacrylamide. The goal of this synthetic effort is to systematically modify the core structure to improve its binding affinity and specificity for its biological targets. Structure-activity relationship (SAR) studies will be pivotal in this endeavor, providing insights into how specific chemical modifications influence biological activity. nih.gov

Key modifications could include:

Substitution patterns on the phenyl rings: Altering the position and nature of substituents on both the N-phenyl and the 3-phenyl rings can modulate the electronic and steric properties of the molecule, potentially leading to improved target engagement.

Scaffold hopping: Replacing the acrylamide (B121943) core with other bioisosteric groups could lead to novel chemical entities with improved pharmacokinetic properties.

Introduction of chiral centers: The synthesis of enantiomerically pure analogues could reveal stereospecific interactions with the target, leading to increased potency and reduced off-target effects.

The following table illustrates a hypothetical SAR study for a series of this compound analogues, targeting a generic kinase.

| Compound ID | R1 (N-phenyl) | R2 (3-phenyl) | Target Kinase IC50 (nM) | Off-Target Kinase IC50 (nM) | Selectivity Index |

| NFP-001 | 3-F | H | 50 | 500 | 10 |

| NFP-002 | 3-F, 4-CH3 | H | 25 | 600 | 24 |

| NFP-003 | 3-F | 4-OCH3 | 75 | 450 | 6 |

| NFP-004 | 3-F | 4-Cl | 40 | 800 | 20 |

This table contains hypothetical data for illustrative purposes.

Exploration of New Therapeutic Indications Based on Mechanistic Insights

A deeper understanding of the mechanism of action of this compound will be crucial for identifying new therapeutic applications. While the N-arylacrylamide scaffold has been investigated for various activities, a comprehensive profiling of this specific compound against a broad panel of biological targets could reveal unexpected therapeutic opportunities.

Future research should focus on:

Target deconvolution studies: Employing techniques such as chemical proteomics to identify the direct binding partners of the compound within the cell.

Phenotypic screening: Testing the compound in a wide range of disease-relevant cellular assays to uncover novel activities.

Pathway analysis: Investigating the downstream signaling pathways modulated by the compound to understand its cellular effects.

The identification of new targets could expand the therapeutic potential of this compound to areas such as neurodegenerative diseases, inflammatory disorders, and metabolic conditions.

Advanced Computational Approaches in Drug Discovery and Design

Computational chemistry and molecular modeling are indispensable tools in modern drug discovery and can significantly accelerate the development of this compound analogues. researchgate.net These approaches can provide valuable insights into the molecular interactions between the compound and its biological targets, guiding the design of more potent and selective molecules.

Key computational methods to be employed include:

Molecular Docking: Predicting the binding mode and affinity of the compound and its analogues to the target protein.

Molecular Dynamics (MD) Simulations: Simulating the dynamic behavior of the compound-target complex to assess its stability and key interactions over time.

Quantitative Structure-Activity Relationship (QSAR): Developing mathematical models that correlate the chemical structure of the analogues with their biological activity. nih.gov

The following table outlines a potential computational workflow for the design of new analogues.

| Step | Computational Method | Objective |

| 1 | Homology Modeling | Generate a 3D model of the target protein if no experimental structure is available. |

| 2 | Molecular Docking | Predict the binding pose of this compound in the target's active site. |

| 3 | Molecular Dynamics | Assess the stability of the predicted binding pose and identify key interactions. |

| 4 | Virtual Screening | Screen large libraries of virtual compounds to identify new scaffolds with potential for high affinity. |

| 5 | QSAR | Develop a predictive model to guide the synthesis of analogues with improved activity. |

Integration of Omics Data for Systems-Level Understanding of Compound Effects

To gain a comprehensive understanding of the biological effects of this compound, it is essential to move beyond single-target approaches and embrace a systems biology perspective. drugtargetreview.com The integration of various "omics" datasets can provide a holistic view of the cellular response to the compound. nih.gov

Future research should involve the generation and analysis of:

Transcriptomics (RNA-seq): To identify changes in gene expression patterns induced by the compound.

Proteomics: To quantify changes in protein abundance and post-translational modifications.

Metabolomics: To measure alterations in the cellular metabolic profile.

By integrating these multi-omics datasets, researchers can construct detailed models of the compound's mechanism of action, identify biomarkers of response, and potentially uncover novel synergistic drug combinations. drugtargetreview.comnih.gov This systems-level understanding will be invaluable for the rational development of this compound as a therapeutic agent.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for N-(3-fluorophenyl)-3-phenylacrylamide to maximize yield and purity?

The synthesis typically involves a multi-step process, starting with acrylation of 3-fluoroaniline derivatives under controlled conditions. Key factors include:

- Temperature control : Reactions often proceed at 0–5°C during acryloyl chloride addition to minimize side reactions (e.g., polymerization) .

- Catalyst/base selection : Triethylamine is commonly used to deprotonate intermediates, while solvent-free conditions with Lewis acid catalysts (e.g., ZnCl₂) may enhance efficiency .

- Solvent optimization : Dichloromethane (DCM) or ethyl acetate improves solubility of intermediates, whereas polar aprotic solvents like DMF aid in coupling reactions .

- Purification : Column chromatography with ethyl acetate/hexane gradients is critical for removing unreacted starting materials and byproducts .

Q. Table 1: Representative Synthesis Conditions

| Step | Conditions | Key Reagents/Catalysts | Yield Optimization Strategy |

|---|---|---|---|

| Acrylation | 0–5°C, anhydrous DCM | Triethylamine, DCM | Slow reagent addition |

| Coupling | Reflux in DMF, 12–24 h | Pd(OAc)₂, PPh₃ | Nitrogen atmosphere |

| Purification | Gradient elution (EtOAc/Hexane) | Silica gel chromatography | Fraction collection |

Q. Which purification techniques are most effective for isolating this compound from reaction mixtures?

- Chromatography : Silica gel column chromatography with ethyl acetate/hexane gradients (3:7 to 1:1 v/v) effectively separates the target compound from polar byproducts .

- Recrystallization : Ethanol/water mixtures (70:30) yield high-purity crystals, particularly for removing hydrophobic impurities .

- Solvent selection : Low-polarity solvents (e.g., hexane) minimize co-elution of structurally similar acrylamides .

Advanced Research Questions

Q. How does the fluorophenyl substituent influence binding affinity to biological targets like ion channels or enzymes?

The 3-fluorophenyl group enhances:

- Lipophilicity : Improves blood-brain barrier penetration, as seen in KCNQ2 potassium channel openers (e.g., similar compounds reduced cortical spreading depression in migraine models) .

- Electrostatic interactions : The fluorine atom engages in halogen bonding with amino acid residues (e.g., Tyr or His in enzyme active sites), as suggested by molecular docking studies .

- Metabolic stability : Fluorination reduces oxidative metabolism, prolonging half-life in vivo .

Q. How can researchers resolve discrepancies in reported biological activities across studies?

- Assay standardization : Use consistent cell lines (e.g., HEK293 for ion channel studies) and control for batch-to-buffer variability .

- Dose-response profiling : Establish EC₅₀/IC₅₀ curves to differentiate intrinsic activity from assay-specific artifacts .

- Structural analogs : Compare fluorophenyl vs. chlorophenyl derivatives to isolate substituent effects (e.g., fluorinated analogs showed 2× higher potency in ATX inhibition) .

Q. What advanced methods elucidate conformational dynamics in solution?

- NMR spectroscopy : ¹⁹F NMR tracks fluorine-environment changes under varying pH/temperature .

- X-ray crystallography : Resolves π-π stacking between phenyl rings and fluorophenyl groups (e.g., crystal structure of analog in ) .

- Molecular dynamics (MD) simulations : Predict solvent-accessible surfaces and hydrogen-bonding networks using force fields like AMBER .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.